1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline
Description
Chemical Structure and Properties The compound 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline (CAS: 338793-09-2) is a tetrahydroisoquinoline derivative featuring a pyridinylmethyl substituent. Its molecular formula is C₁₆H₁₄ClF₃N₂ with a molecular weight of 326.75 g/mol . The tetrahydroisoquinoline core contributes to structural rigidity, a feature common in molecules targeting neurological or receptor-mediated pathways .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2/c17-13-7-11(16(18,19)20)9-22-15(13)8-14-12-4-2-1-3-10(12)5-6-21-14/h1-4,7,9,14,21H,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCFRHHBLPZBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through halogenation and trifluoromethylation reactions.
Coupling Reaction: The pyridine intermediate is then coupled with a tetrahydroisoquinoline derivative using a suitable coupling reagent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the tetrahydroisoquinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions.
Scientific Research Applications
Neuropharmacological Applications
Research indicates that this compound exhibits properties that may influence neurotransmitter systems. It has been evaluated for its potential as a treatment for neurodegenerative diseases and mental health disorders. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier.
Case Study : A study explored the effects of similar tetrahydroisoquinoline derivatives on dopamine receptors, suggesting potential applications in treating Parkinson's disease and schizophrenia by modulating dopaminergic activity.
Anticancer Activity
The compound has shown promise in preliminary studies as an anticancer agent. Its structural similarity to known chemotherapeutic agents allows for exploration in various cancer types.
Case Study : In vitro studies demonstrated that derivatives of tetrahydroisoquinoline could induce apoptosis in cancer cell lines. Further investigations are needed to evaluate the efficacy and mechanism of action against specific tumors.
Antimicrobial Properties
Emerging research suggests that compounds with similar structures possess antimicrobial properties. The presence of the pyridine ring may contribute to enhanced activity against certain bacterial strains.
Case Study : A comparative analysis of various pyridine-containing compounds revealed significant antibacterial activity against Gram-positive bacteria, indicating a potential therapeutic avenue for infections resistant to standard antibiotics.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Tetrahydroisoquinoline Derivatives
Pyridine-Containing Compounds
Key Comparative Findings
Substituent Effects on Toxicity The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to hydroxy/methoxy-substituted analogs, which often show reduced toxicity . Unlike MPTP or N-methylated tetrahydroisoquinolines, the absence of an N-methyl group in the target compound likely prevents oxidation to neurotoxic pyridinium species .
Receptor Interactions The pyridinylmethyl substituent may enhance binding to aromatic-rich receptors (e.g., dopamine or serotonin receptors), similar to haloxyfop’s interaction with acetyl-CoA carboxylase in plants . Quaternary ammonium salts (e.g., 1-methyl-3,4-dihydroisoquinoline derivatives) exhibit higher toxicity due to increased membrane permeability, a feature absent in the target compound .
Biological Activity
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline (CAS: 338793-09-2) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17ClF3N2
- Molecular Weight : 328.72 g/mol
- Chemical Structure : The compound features a tetrahydroisoquinoline core with a chlorinated pyridine substituent.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Epac Inhibition : Related tetrahydroquinoline analogs have been identified as inhibitors of the cAMP-binding protein Epac, which plays a role in cardiac hypertrophy and tumor invasion. These compounds block Epac1 guanine nucleotide exchange activity without affecting protein kinase A activity .
- Antineoplastic Activity : Some derivatives exhibit moderate antineoplastic activity against cancer cell lines such as TK-10 and HT-29. This suggests potential applications in oncology .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Study 1: Anticancer Properties
In a study examining the anticancer properties of tetrahydroquinoline derivatives, it was found that certain modifications to the structure enhanced activity against various tumor cell lines. The study highlighted the importance of specific substituents on the isoquinoline core for achieving desired biological effects .
Study 2: Mechanistic Insights into Epac Inhibition
Another investigation focused on the mechanism by which tetrahydroquinoline analogs inhibit Epac. It was noted that these compounds do not compete with agonists for binding but rather exhibit uncompetitive inhibition. This finding provides insights into their potential therapeutic applications in diseases involving Epac dysregulation .
Q & A
Q. What are the standard synthetic routes for 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline?
The compound can be synthesized via a modified Pummerer reaction , which is efficient for introducing substituents into the tetrahydroisoquinoline scaffold. Key steps include:
- Cyclization of appropriately substituted precursors using trifluoroacetic anhydride (TFAA) as a catalyst.
- Introduction of the pyridinylmethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). This method is validated for similar tetrahydroisoquinoline derivatives in heterocyclic chemistry .
Q. What analytical methods confirm the molecular structure of this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR spectroscopy to identify proton environments and carbon frameworks.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Single-crystal X-ray diffraction for absolute stereochemical determination, as demonstrated in studies of related triazolo-isoquinoline systems .
Q. What purification techniques are recommended for isolating this compound?
Effective purification methods include:
Q. How should researchers design stability studies for this compound under varying conditions?
Stability assessments should:
- Expose the compound to controlled environments (e.g., pH 3–10 buffers, UV light, elevated temperatures).
- Monitor degradation via HPLC-UV at regular intervals. Storage recommendations (e.g., inert atmosphere, −20°C) from safety data sheets can guide experimental setups .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during characterization be resolved?
Discrepancies (e.g., overlapping NMR signals) require:
- 2D NMR techniques (COSY, HSQC, HMBC) to resolve complex coupling patterns.
- Variable-temperature NMR to mitigate dynamic effects.
- Cross-validation with X-ray crystallography , as shown in studies of chlorinated isoquinoline derivatives .
Q. What strategies optimize enantiomeric purity during synthesis?
Enantioselective synthesis can be achieved via:
Q. How do steric and electronic factors influence the reactivity of the pyridinylmethyl group?
The trifluoromethyl and chloro substituents on the pyridine ring:
- Introduce electron-withdrawing effects , reducing nucleophilicity at the methylene position.
- Create steric hindrance, necessitating bulky bases (e.g., DBU) for efficient alkylation. Computational studies (DFT) can predict reactive sites, as seen in pyridine-carbonitrile derivatives .
Q. What computational methods predict the compound’s binding affinity with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are used to:
- Model interactions with enzymes (e.g., kinases) based on docking scores and binding poses.
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . PubChem’s 3D conformer data supports initial docking setups .
Methodological Tables
Table 1. Key Synthetic Parameters for Modified Pummerer Reaction
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | TFAA | |
| Solvent | DCM/MeCN (1:1) | |
| Reaction Temperature | 0°C → RT | |
| Purification | Silica gel (EtOAc/Hexane) |
Table 2. Stability Study Design
| Condition | Test Range | Analytical Method |
|---|---|---|
| pH | 3–10 | HPLC-UV |
| Temperature | 25°C, 40°C, 60°C | TGA/DSC |
| Light Exposure | UV (254 nm, 48 hrs) | NMR/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
